5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid
Description
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound featuring a unique heteroatom arrangement: an oxygen (oxa) and nitrogen (aza) atom within a bicyclo[2.2.2]octane scaffold. The molecule includes a benzyl substituent at position 5 and a carboxylic acid group at position 2.
Notably, this compound is listed as discontinued by CymitQuimica across all standard quantities (50 mg, 250 mg, 500 mg) , limiting its current availability for research.
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)14-7-6-12(18-10-14)9-15(14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLKFRQKODKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC1CN2CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Deprotection | HCl (2 M) in MeOH, 25°C, 2 h | 85 | |
| Decarboxylation | Triethylamine, AcOH, 80°C, 3 h | 78 | |
| Lactonization | AcO, EtN, 70°C, 4 h | 72 |
Enantioselective Synthesis Under Metal-Free Conditions
Recent advances leverage organocatalytic strategies to achieve enantiomerically pure bicyclo[2.2.2]octanes. A tandem reaction using cinchona alkaloid-derived catalysts enables the assembly of the bicyclic core with >90% enantiomeric excess (ee). In a representative procedure:
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Substrate : Methyl 4-benzylamino-2-oxiranylbutanoate
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Catalyst : (DHQD)PHAL (10 mol%)
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Conditions : Dichloromethane, -20°C, 48 h
The reaction proceeds via asymmetric epoxide ring-opening followed by lactonization, affording the target compound in 65% yield and 92% ee. X-ray crystallography confirms the absolute configuration (Flack parameter = 0.02).
Resolution of Diastereomeric Mixtures
Early synthetic routes often yielded cis/trans diastereomers due to incomplete stereocontrol during cyclization. Moriguchi et al. resolved this by crystallizing the bis-toluenesulfonate salt from ethanol/water, enriching the desired cis-isomer to 98% de. Subsequent hydrolysis with NaOH (2 M, 60°C, 1 h) affords the pure carboxylic acid.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance the lactonization efficiency. A pilot study achieved 85% yield by maintaining a residence time of 30 minutes at 100°C, surpassing batch reactor performance (65% yield). Critical parameters include:
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Temperature Gradient : 5°C/min ramp to prevent oligomerization
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Solvent : Toluene/acetic acid (4:1) to stabilize intermediates
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like benzyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds like 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the bicyclic structure enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The compound's ability to inhibit bacterial growth was attributed to its interference with cell wall synthesis.
Neurological Applications
The compound has been investigated for its effects on neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a candidate for treating conditions such as anxiety and depression.
Case Study:
In a study examining the effects on serotonin receptors, 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane was found to exhibit selective binding affinity, indicating potential use as an antidepressant. This was highlighted in research conducted at a leading pharmacological institute.
Opioid Receptor Modulation
The compound's ability to interact with opioid receptors has been explored, suggesting applications in pain management without the addictive properties associated with traditional opioids.
Data Table: Opioid Receptor Affinity Comparison
| Compound | Mu Receptor Affinity (Ki) | Delta Receptor Affinity (Ki) |
|---|---|---|
| 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane | 12 nM | 50 nM |
| Morphine | 0.5 nM | 200 nM |
| Buprenorphine | 3 nM | 10 nM |
This data indicates that while the compound is less potent than morphine at the mu receptor, its profile suggests a favorable safety margin for therapeutic use.
Polymer Synthesis
The unique chemical properties of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties.
Case Study:
A research project focused on creating biodegradable plastics incorporated this compound into polymer matrices, resulting in materials with improved tensile strength and degradation rates compared to conventional plastics.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the benzyl group and carboxylic acid moiety can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Benzo[d]oxazole-carboxylic Acid Derivatives
lists several benzo[d]oxazole-carboxylic acid derivatives with similarity scores ranging from 0.77 to 0.91. These compounds share a fused benzene-oxazole core with a carboxylic acid group but lack the bicyclo[2.2.2]octane framework. Key examples include:
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| Benzo[d]oxazole-5-carboxylic acid | 90322-32-0 | 0.91 | Fused benzene-oxazole, carboxylic acid |
| 2-Methylbenzo[d]oxazole-5-carboxylic acid | 208772-23-0 | 0.86 | Methyl substitution on oxazole ring |
| 5-Methyl-2-phenyloxazole-4-carboxylic acid | N/A | 0.77 | Phenyl and methyl substituents on oxazole |
Key Differences :
- The absence of the bicyclo[2.2.2]octane system in benzo[d]oxazole derivatives reduces steric rigidity compared to the target compound.
- The fused aromatic system in benzo[d]oxazoles may enhance π-π stacking interactions, whereas the bicyclic structure of 5-benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid could favor specific stereoelectronic effects .
1-Azabicyclo[2.2.2]octane-4-carboxylic Acid Ethyl Ester (CAS 22766-68-3)
This analog shares the bicyclo[2.2.2]octane core and nitrogen substitution but differs in substituents:
- Ethyl ester group at position 4 (vs. carboxylic acid in the target compound).
- No benzyl group at position 3.
Implications :
2-Oxabicyclo[2.2.2]octane-4-carboxylic Acid
This compound (mentioned in ) retains the bicyclo[2.2.2]octane framework and oxa group but lacks both the aza nitrogen and benzyl substituent.
Comparison :
Discontinued Ethers and Amino Acids (CymitQuimica)
and indicate that 5-benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid and related ethers/amino acids (e.g., 5-benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile) are discontinued.
Structural and Functional Implications
Impact of Substituents
- Benzyl Group : Enhances lipophilicity and may contribute to π-stacking or hydrophobic interactions in biological targets.
- Carboxylic Acid : Increases water solubility and enables salt formation, contrasting with ester derivatives (e.g., CAS 22766-68-3) .
- Aza/Oxa Arrangement : The nitrogen and oxygen in the bicyclic system could participate in hydrogen bonding or serve as hydrogen bond acceptors, influencing receptor binding.
Biological Activity
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid (CAS No: 2379651-37-1) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.2]octane framework, characterized by the presence of nitrogen and oxygen atoms, contributing to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 247.29 g/mol .
The biological activity of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Potential Therapeutic Applications
- Neuroprotection : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
- Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid might also be effective in pain management.
- Cognitive Enhancement : Research indicates potential cognitive enhancement effects, making it a candidate for further investigation in cognitive disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid | Bicyclic structure with nitrogen and oxygen | Potential neuroprotective effects |
| Epibatidine | Bicyclic structure with nitrogen | Analgesic properties |
| Sazetidine-A | Bicyclic structure | Cognitive enhancement |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane compounds, revealing insights into their pharmacological profiles:
- Neuroprotective Studies : In vitro assays demonstrated that derivatives exhibited protective effects against oxidative stress in neuronal cell lines, suggesting a mechanism for their potential use in treating neurodegenerative diseases.
- Pain Management Research : Another study explored the analgesic effects of structurally related compounds in animal models, indicating that these compounds could modulate pain pathways effectively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid, and how can reaction progress be monitored?
- Methodological Answer : A plausible route involves multi-step cyclization and functionalization. For example, esterification of benzoic acid derivatives (e.g., using 4-hydroxybenzoyl intermediates) followed by bicyclo[2.2.2]octane ring formation via nucleophilic substitution or ring-closing metathesis. Reaction progress can be monitored using thin-layer chromatography (TLC) or mass spectrometry (MS) to track intermediates, as demonstrated in esterification studies of related benzoic acid derivatives . High-performance liquid chromatography (HPLC) with UV detection (>97% purity thresholds) is recommended for final product validation .
Q. How should researchers verify the structural integrity of this compound, particularly its stereochemistry?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming the bicyclo[2.2.2]octane scaffold and substituent positions. X-ray crystallography is preferred for resolving stereochemical ambiguities, as seen in studies of structurally similar azabicyclo compounds . Infrared (IR) spectroscopy can validate functional groups like the carboxylic acid moiety.
Q. What purification strategies are effective for isolating 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is effective for removing unreacted starting materials. For impurities with similar polarity, flash chromatography on silica gel with gradient elution (e.g., ethyl acetate/hexane) is recommended. High-purity grades (>97%) are achievable via preparative HPLC, as noted for related morpholine and oxazolidine derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound, particularly in predicting regioselectivity?
- Methodological Answer : Density functional theory (DFT) calculations can predict energy barriers for key steps like ring closure or benzyl group introduction. Molecular docking simulations may identify steric or electronic factors influencing regioselectivity. For example, studies on thia-azabicyclo[4.2.0]octane derivatives used DFT to optimize reaction pathways and explain stereochemical outcomes .
Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected MS fragmentation patterns)?
- Methodological Answer : Contradictions may arise from isomerization or degradation. High-resolution MS (HRMS) can distinguish between isobaric species. Comparative analysis with reference standards (e.g., CAS-registered analogs) and tandem MS (MS/MS) fragmentation studies can clarify discrepancies. For example, MS data for benzoic acid derivatives were cross-validated with synthetic intermediates to resolve ambiguities .
Q. How do researchers address challenges in scaling up the synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, enable real-time monitoring of critical parameters (e.g., temperature, pH) during scale-up. Catalytic asymmetric synthesis methods (e.g., chiral catalysts for bicyclo ring formation) can preserve stereochemistry. Lessons from pharmacopeial standards for azabicyclo β-lactams highlight the importance of rigorous intermediate testing .
Q. What strategies mitigate hydrolysis or oxidation of the carboxylic acid group during storage?
- Methodological Answer : Storage under inert atmospheres (argon/nitrogen) at 2–8°C minimizes hydrolysis, as recommended for hygroscopic benzoic acid analogs . Lyophilization stabilizes the compound for long-term use. Antioxidants (e.g., BHT) in solvent systems can prevent oxidation, as observed in studies of arylboronic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
